Chemical properties of Thieno[2,3-c]pyridine-4-sulfonyl chloride
Chemical properties of Thieno[2,3-c]pyridine-4-sulfonyl chloride
This technical guide details the chemical properties, synthetic pathways, and reactivity profile of Thieno[2,3-c]pyridine-4-sulfonyl chloride . It is designed for medicinal chemists and process scientists requiring rigorous, actionable data on this specific heteroaromatic scaffold.
CAS Number: 1936220-93-7 (Isomer Specific)
Molecular Formula: C
Executive Summary
Thieno[2,3-c]pyridine-4-sulfonyl chloride is a high-value electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. As a bioisostere of isoquinoline, the thieno[2,3-c]pyridine core offers unique physicochemical properties, including altered lipophilicity (LogP) and metabolic stability profiles compared to its benzo-fused counterparts.
Critical Technical Note: Unlike simple benzenoids, this scaffold exhibits distinct regiochemical preferences. Direct electrophilic substitution (e.g., chlorosulfonation) typically targets the electron-rich thiophene ring (position 3), not the pyridine ring (position 4). Consequently, the 4-sulfonyl chloride isomer requires specific "directed" synthetic routes, making it a more challenging and valuable intermediate.
Chemical Identity & Physicochemical Profile
Structural Nomenclature
The compound consists of a pyridine ring fused to a thiophene ring across the c-bond of the pyridine.[1] The sulfonyl chloride moiety is attached at position 4 (the para position relative to the pyridine nitrogen in the fused system).
Numbering System:
Calculated & Predicted Properties
Due to the moisture sensitivity of the sulfonyl chloride group, experimental melting points are often variable (hydrolysis to sulfonic acid lowers MP).
| Property | Value | Confidence/Method |
| Physical State | Off-white to pale yellow solid | Observed in analogs |
| Melting Point | 78–82 °C (Predicted) | In silico consensus |
| Boiling Point | ~360 °C (Decomposes) | Unstable at high T |
| Density | 1.58 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.85 | ChemAxon |
| Topological PSA | 42.5 Ų | Polar Surface Area |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with Water/MeOH | - |
Synthetic Routes & Manufacturing
The Regioselectivity Challenge
A standard chlorosulfonation (ClSO
-
Reason: The thiophene ring is
-excessive (nucleophilic), while the pyridine ring is -deficient. Electrophilic attack occurs exclusively at C-3 (thiophene beta-position). -
Solution: The 4-sulfonyl chloride must be synthesized via a Sandmeyer-type reaction from the 4-amino derivative or via Lithium-Halogen Exchange from the 4-bromo derivative.
Recommended Synthetic Pathway (Diazo-Sulfonylation)
This protocol ensures regiochemical purity by installing the sulfur moiety via a defined amine precursor.
Step 1: Synthesis of 4-Amino Core
-
Precursor: 4-Chloro-thieno[2,3-c]pyridine (accessible via
chlorination of the N-oxide or 4-one). -
Reaction: Nucleophilic aromatic substitution (
) with ammonia or hydrazine/reduction.
Step 2: Conversion to Sulfonyl Chloride (The Meerwein Variant)
-
Reagents:
, , , (catalyst), Acetic Acid. -
Mechanism: Formation of the diazonium salt followed by radical decomposition in the presence of sulfur dioxide.
Figure 1: Meerwein sulfonylation strategy for regioselective synthesis.
Experimental Protocol: Sulfonylation
Note: Perform in a fume hood.
-
Diazotization: Dissolve 4-aminothieno[2,3-c]pyridine (10 mmol) in conc. HCl (5 mL) and AcOH (10 mL). Cool to -5°C. Add
(11 mmol) in water dropwise. Stir for 30 min. -
Sulfur Dioxide Saturation: In a separate vessel, saturate glacial acetic acid (20 mL) with
gas until the weight increases by ~5g. Add (0.5 g). -
Coupling: Pour the cold diazonium solution into the stirring
mixture. -
Workup: As gas evolution (
) ceases, pour onto crushed ice. The sulfonyl chloride precipitates. Filter rapidly, wash with cold water, and dry under high vacuum over .
Reactivity & Mechanistic Insights
Nucleophilic Substitution (Sulfonamide Formation)
The sulfonyl chloride is highly activated due to the electron-withdrawing nature of the pyridine ring.
-
Kinetics: Reacts ~10x faster than benzenesulfonyl chloride.
-
Side Reactions: In the presence of strong base, the pyridine ring can undergo nucleophilic attack at C-7 (adjacent to nitrogen), leading to ring opening or polymerization. Use mild bases like pyridine or
.
Hydrolysis Profile
-
Half-life (
): < 10 minutes in water at pH 7. -
Product: Thieno[2,3-c]pyridine-4-sulfonic acid (highly water-soluble).
-
Implication: Solvents (DCM, THF) must be anhydrous (< 0.05% water).
Reaction Map
Figure 2: Primary reactivity pathways. Green path indicates the desired medicinal chemistry route.
Medicinal Chemistry Applications
This scaffold is a bioisostere for:
-
Isoquinoline: Used in kinase inhibitors (e.g., Hsp90, PI3K).
-
Quinazoline: Common in EGFR inhibitors.
Case Study: Hsp90 Inhibition Substituted thieno[2,3-c]pyridines have shown potency against breast cancer cell lines (MCF7).[7] The 4-sulfonyl chloride allows for the introduction of diverse amine "tails" to probe the solvent-exposed regions of the ATP-binding pocket.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Corr.[13] 1B | Causes severe skin burns | Wear nitrile gloves (double gloved) |
| Eye Dam. 1 | Causes serious eye damage | Face shield + Goggles |
| Water React. | Reacts with water to release HCl | Store under Argon/Nitrogen |
Storage:
-
Temperature: -20°C (Long term).
-
Atmosphere: Inert gas (Argon preferred).
-
Container: Tightly sealed glass vial with PTFE liner.
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives. Molecules. (2020). Detailed protocols for the synthesis of the thieno[2,3-c]pyridine core via Pomeranz-Fritsch cyclization.
-
Anticancer Screening of Thieno[2,3-c]pyridine Derivatives. MDPI Pharmaceuticals. (2022). Describes the biological utility of the scaffold and functionalization at the pyridine ring.[2][4][5]
-
Regioselectivity in Thienopyridines. Journal of Heterocyclic Chemistry. (1980). Establishes the electrophilic substitution preference for C-3 over C-4.
-
Thieno[2-3-c]pyridine-4-sulfonyl chloride Product Data. E-Foru Chemical. (2024). Commercial availability and CAS verification (1936220-93-7).
-
Safety Data Sheet: Pyridine-4-sulfonyl chloride. Fisher Scientific. (2024). Surrogate safety data for pyridine-based sulfonyl chlorides.
Sources
- 1. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. d-nb.info [d-nb.info]
- 5. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 6. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieno[2,3-c]pyridine | CAS 272-12-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 13. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
